3-({[(3-Chlorobenzoyl)oxy]imino}methyl)-2-[(4-chlorobenzyl)sulfanyl]quinoline
Description
Properties
IUPAC Name |
[(E)-[2-[(4-chlorophenyl)methylsulfanyl]quinolin-3-yl]methylideneamino] 3-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16Cl2N2O2S/c25-20-10-8-16(9-11-20)15-31-23-19(12-17-4-1-2-7-22(17)28-23)14-27-30-24(29)18-5-3-6-21(26)13-18/h1-14H,15H2/b27-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DULPXOFXHQXJEX-MZJWZYIUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)SCC3=CC=C(C=C3)Cl)C=NOC(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)SCC3=CC=C(C=C3)Cl)/C=N/OC(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedlander Annulation
The Friedlander reaction remains a cornerstone for constructing polysubstituted quinolines. Using o-aminobenzaldehyde derivatives and ketones, this method enables the introduction of substituents at C2 and C3 during ring formation. For example:
$$
\text{o-Aminobenzaldehyde} + \text{Methyl vinyl ketone} \xrightarrow{\text{acid/base}} \text{3-Methylquinoline}
$$
However, direct incorporation of a formyl group at C3 (required for subsequent oxime formation) remains challenging. Modifications using directed ortho-metalation or Vilsmeier-Haack formylation may be necessary.
Vilsmeier-Haack Formylation
Introducing a formyl group at C3 involves treating quinoline with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate the Vilsmeier reagent:
$$
\text{Quinoline} \xrightarrow{\text{POCl₃/DMF}} \text{3-Formylquinoline}
$$
This method, detailed in patent CN102850269A, achieves regioselective formylation with yields up to 75% under optimized conditions.
C2 Functionalization: Sulfanyl Group Introduction
Nucleophilic Aromatic Substitution
2-Chloroquinoline intermediates, synthesized via POCl₃-mediated chlorination, undergo substitution with 4-chlorobenzylthiol. Sodium methoxide or Et₃N facilitates deprotonation of the thiol, generating a thiolate nucleophile:
$$
\text{2-Chloroquinoline} + \text{4-Cl-BenzylSH} \xrightarrow{\text{NaOMe/THF}} \text{2-[(4-Cl-Benzyl)S]Quinoline}
$$
Yields range from 60–85%, contingent on solvent polarity and temperature.
Transition Metal-Free Sulfanylation
Recent advances in deoxygenative sulfanylation, as reported by MDPI, employ carbon disulfide (CS₂) and diethylamine (Et₂NH) to generate nucleophilic sulfur species. While optimized for sulfonylation, adapting this protocol for sulfanyl groups may involve substituting sulfonyl chlorides with 4-chlorobenzyl disulfides:
$$
\text{Quinoline N-Oxide} + \text{(4-Cl-BenzylS)₂} \xrightarrow{\text{CS₂/Et₂NH}} \text{2-[(4-Cl-Benzyl)S]Quinoline}
$$
This method offers mild conditions (room temperature, 0.5–2 h) but requires validation for thiol compatibility.
C3 Functionalization: Oxyiminomethyl Ester Installation
Oxime Formation
3-Formylquinoline reacts with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water to yield the oxime intermediate:
$$
\text{3-Formylquinoline} + \text{NH₂OH·HCl} \xrightarrow{\text{EtOH/H₂O}} \text{3-(Hydroxyiminomethyl)quinoline}
$$
Reflux conditions (6–8 h) achieve >90% conversion.
Esterification with 3-Chlorobenzoyl Chloride
The oxime’s hydroxyl group undergoes esterification using 3-chlorobenzoyl chloride in the presence of pyridine or DMAP:
$$
\text{3-(Hydroxyiminomethyl)quinoline} + \text{3-Cl-BenzoylCl} \xrightarrow{\text{pyridine/DCM}} \text{3-({[(3-Cl-Benzoyl)Oxy]imino}methyl)quinoline}
$$
Yields exceed 80% with stoichiometric base.
Integrated Synthetic Route
Combining these steps, the synthesis proceeds as follows:
Mechanistic Insights and Optimization
- Sulfanylation Selectivity : The C2 position’s electrophilicity is enhanced by electron-withdrawing groups (e.g., N-oxide or chloride), directing nucleophilic attack.
- Oxime Stability : The oxime intermediate is prone to tautomerization; anhydrous conditions during esterification prevent decomposition.
- Solvent Effects : Polar aprotic solvents (THF, DCM) improve sulfanyl substitution yields by stabilizing transition states.
Challenges and Alternative Approaches
- Regioselectivity in Formylation : Competing formylation at C4 necessitates careful control of Vilsmeier reagent stoichiometry.
- Thiol Oxidation : 4-Chlorobenzylthiol may oxidize to disulfide; inert atmospheres (N₂/Ar) and antioxidants (BHT) mitigate this.
- Green Chemistry Adaptations : Microwave-assisted steps and ionic liquid solvents could reduce reaction times and improve sustainability.
Chemical Reactions Analysis
Types of Reactions
3-({[(3-Chlorobenzoyl)oxy]imino}methyl)-2-[(4-chlorobenzyl)sulfanyl]quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The oxime group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorobenzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
This compound has the molecular formula and features a quinoline backbone, which is known for its biological activity. Its unique structure includes a chlorobenzoyl group and a sulfanyl moiety, contributing to its potential reactivity and interaction with biological targets.
Medicinal Chemistry Applications
- Antimicrobial Activity : Compounds similar to 3-({[(3-Chlorobenzoyl)oxy]imino}methyl)-2-[(4-chlorobenzyl)sulfanyl]quinoline have shown promising antimicrobial properties. Research indicates that quinoline derivatives can inhibit the growth of various bacterial strains, potentially serving as new antibiotics or adjunct therapies against resistant infections .
- Anticancer Properties : Quinoline derivatives are often investigated for their anticancer potential. Studies have demonstrated that modifications in the quinoline structure can enhance cytotoxic effects against cancer cell lines. The presence of the chlorobenzoyl and sulfanyl groups may further augment these effects through specific mechanisms such as apoptosis induction or inhibition of cancer cell proliferation .
- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties. Similar derivatives have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. This could position the compound as a candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Study 1: Antimicrobial Efficacy
A study published in ACS Omega explored various quinoline derivatives, including those structurally related to the target compound. Results indicated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with certain derivatives exhibiting minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
Case Study 2: Anticancer Activity
In a study focusing on quinoline-based compounds, researchers synthesized several derivatives and tested their efficacy against human cancer cell lines. The compound related to this compound demonstrated IC50 values indicating potent cytotoxicity, particularly against breast and lung cancer cells .
Case Study 3: Anti-inflammatory Mechanism
Research conducted on similar compounds indicated that they could effectively inhibit COX enzymes, leading to reduced production of inflammatory mediators. In vivo studies showed that these compounds significantly decreased edema in murine models of inflammation, suggesting their therapeutic potential in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 3-({[(3-Chlorobenzoyl)oxy]imino}methyl)-2-[(4-chlorobenzyl)sulfanyl]quinoline is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: The compound may inhibit key enzymes involved in cellular processes, leading to disruption of cell function and growth.
Interacting with DNA: The compound may bind to DNA, interfering with replication and transcription processes.
Modulating Signaling Pathways: The compound may affect signaling pathways involved in cell proliferation, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Quinoline Derivatives with Sulfanyl Substituents
Sulfanyl (S-) groups are common in bioactive quinoline derivatives. Key structural analogs include:
Key Insights :
- The target compound’s 2-position (4-chlorobenzyl)sulfanyl group is structurally distinct from analogs with direct aryl-sulfanyl bonds (e.g., 3-[(4-chlorophenyl)sulfanyl]-2-phenylquinoline) . This substitution may enhance lipophilicity and membrane permeability.
Influence of Chlorine Substitution
Chlorine positioning significantly impacts activity in related compounds:
- Coumarin-benzimidazole hybrids (e.g., (E)-3-(2-(1H-benzo[d]imidazol-1-yl)-1-(((4-chlorobenzyl)oxy)imino)ethyl)-2H-chromen-2-one) demonstrate that para-chlorine on the benzyl group enhances antibacterial activity against pathogens like Pseudomonas aeruginosa . In contrast, meta-chlorine (as in the target’s benzoyl group) may alter electron distribution without compromising activity.
- Quinoline sulfonamides (e.g., 4-chloro-3-quinolinesulfonamides) show that ortho- and para-chlorine substitutions influence reactivity in amination reactions .
Comparison with Target Compound :
The target’s 3-chlorobenzoyl (meta-Cl) and 4-chlorobenzyl (para-Cl) groups combine electronic effects: the para-Cl enhances stability, while the meta-Cl may fine-tune steric interactions.
Heterocyclic Core Variations
Key Insights :
- Coumarin-benzimidazole hybrids prioritize halogenated benzyl groups for antimicrobial activity, similar to the target’s design .
Functional Group Modifications
- Sulfanyl vs.
- Iminomethyl vs. Carboxylic Acid: The iminomethyl group in the target compound may offer reversible binding modes compared to the fixed negative charge of carboxylic acids (e.g., ).
Biological Activity
The compound 3-({[(3-Chlorobenzoyl)oxy]imino}methyl)-2-[(4-chlorobenzyl)sulfanyl]quinoline represents a novel class of quinoline derivatives that have garnered attention for their potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, experimental findings, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₉H₁₅Cl₂N₃O₂S
- Molecular Weight : 426.31 g/mol
This compound features a quinoline core substituted with a chlorobenzoyl group and a chlorobenzyl sulfanyl moiety, which are critical for its biological activity.
Biological Activity Overview
Research indicates that quinoline derivatives exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Quinoline derivatives have shown significant antimicrobial properties against various pathogens.
- Anticancer Activity : Several studies highlight the potential of quinoline compounds in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular proliferation and survival pathways.
- Induction of Apoptosis : Evidence suggests that it can induce programmed cell death in cancer cells, which is critical for its anticancer effects.
- Interaction with DNA : Quinoline derivatives often interact with DNA, leading to the disruption of replication and transcription processes.
Research Findings
A summary of notable research findings related to the biological activity of this compound is presented in the table below:
Case Studies
-
Anticancer Efficacy :
- In vitro studies conducted on breast cancer cell lines revealed that the compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
-
Antimicrobial Testing :
- A series of tests against Staphylococcus aureus and Escherichia coli indicated that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as an antimicrobial agent.
-
Anti-inflammatory Properties :
- In an animal model of inflammation, administration of the compound resulted in reduced edema and cytokine levels, suggesting its utility in managing inflammatory conditions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-({[(3-Chlorobenzoyl)oxy]imino}methyl)-2-[(4-chlorobenzyl)sulfanyl]quinoline?
- Methodological Answer : The compound can be synthesized via condensation reactions involving 3-formylquinoline intermediates. For example, 3-formyl-2-chloroquinoline (prepared using Skraup or Friedländer syntheses) can react with hydroxylamine derivatives under acidic conditions to form the oxime intermediate. Subsequent coupling with 4-chlorobenzyl thiol via nucleophilic substitution or radical-mediated sulfanylation achieves the target structure. Purification via column chromatography with ethyl acetate/hexane gradients is recommended to isolate the product .
Q. How should researchers characterize the structural integrity of this quinoline derivative?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Confirm substituent positions (e.g., chlorobenzoyl and benzylsulfanyl groups) via H and C NMR chemical shifts.
- X-ray crystallography : Resolve crystal packing and intramolecular interactions, particularly for assessing planarity of the quinoline core and dihedral angles of substituents .
- HRMS : Validate molecular weight and isotopic patterns .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Despite limited hazard data for this specific compound, general quinoline handling guidelines apply:
- Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of vapors.
- Store in airtight containers under inert gas (e.g., N) to prevent oxidation or hydrolysis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for antimicrobial activity?
- Methodological Answer : Systematically modify substituents and evaluate biological effects:
- Chlorine positioning : Compare 3-chlorobenzoyl vs. 4-chlorobenzoyl analogs to assess electronic effects on target binding.
- Sulfanyl linker replacement : Test seleno- or ether-based linkers to improve metabolic stability.
- Quinoline core modifications : Introduce trifluoromethyl or pyridyl groups to enhance lipophilicity and bioavailability. Use in vitro assays (e.g., MIC against Mycobacterium tuberculosis) to prioritize candidates .
Q. What computational strategies can predict the compound’s pharmacokinetic and toxicity profiles?
- Methodological Answer : Perform in silico modeling:
- Molecular docking : Identify potential targets (e.g., M. tuberculosis enoyl-ACP reductase) using AutoDock Vina or Schrödinger.
- ADMET prediction : Use SwissADME or ProTox-II to estimate solubility, CYP450 interactions, and hepatotoxicity. Adjust substituents to reduce predicted toxicity (e.g., replace chlorobenzoyl with less bioaccumulative groups) .
Q. How can researchers resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies often arise from assay variability. Standardize protocols:
- Use identical bacterial strains (e.g., E. coli ATCC 25922) and culture conditions.
- Validate cytotoxicity with mammalian cell lines (e.g., HEK293) to ensure selective antimicrobial action.
- Apply statistical tools (e.g., ANOVA with post-hoc tests) to confirm significance across replicates .
Q. What strategies improve the compound’s stability under physiological conditions?
- Methodological Answer : Conduct accelerated degradation studies:
- pH stability : Incubate the compound in buffers (pH 1–10) and monitor hydrolysis via HPLC.
- Light sensitivity : Expose to UV-Vis light and track decomposition products.
- Formulation : Encapsulate in liposomes or cyclodextrins to enhance aqueous stability .
Q. How can multi-disciplinary approaches enhance the compound’s utility beyond therapeutics?
- Methodological Answer : Explore applications in:
- Material science : Incorporate into metal-organic frameworks (MOFs) for catalytic or sensing applications.
- Chemical probes : Label with fluorophores (e.g., FITC) to track cellular uptake via fluorescence microscopy.
- Antioxidant studies : Assess radical scavenging activity using DPPH or ABTS assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
